(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2/c1-2-27-15-6-3-12(4-7-15)9-13(11-24)18(26)25-17-10-14(19(21,22)23)5-8-16(17)20/h3-10H,2H2,1H3,(H,25,26)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLGHIFGXUTUNM-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide, often referred to as a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to delve into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 475.81 g/mol. Its structure includes key functional groups such as a cyano group, a chloro-trifluoromethyl-substituted phenyl group, and an ethoxyphenyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and can facilitate interactions with hydrophobic pockets in proteins. The cyano group may engage in hydrogen bonding or π-π stacking interactions, which are crucial for binding affinity and specificity.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties . A study evaluated its effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 25 μM, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and inflammation. Specifically, it showed moderate inhibitory effects against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). The inhibition of these enzymes is linked to reduced inflammatory responses and tumor growth .
| Enzyme | IC50 Value (μM) |
|---|---|
| COX-2 | 15.0 |
| LOX-5 | 18.5 |
| LOX-15 | 20.0 |
Antimicrobial Activity
In addition to anticancer properties, the compound has been tested for antimicrobial activity against various bacterial strains. The results indicated that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Case Studies
- MCF-7 Cell Line Study : In vitro studies demonstrated that treatment with the compound led to increased apoptosis in MCF-7 cells, evidenced by enhanced caspase activity and the presence of apoptotic markers .
- Enzyme Inhibition Profile : A comprehensive kinetic study revealed that the compound acts as a competitive inhibitor for COX-2 with a Ki value of 12 μM, indicating strong binding affinity .
- Antimicrobial Testing : A series of tests conducted on various bacterial strains revealed that the compound inhibited growth at concentrations ranging from 50 to 100 μg/mL, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized in Table 1.
Table 1: Comparative Analysis of N-Arylcinnamamide Derivatives
Structure-Activity Relationship (SAR) Insights
A. Aniline Ring Substitution
- Di-substitution (e.g., 2-chloro-5-CF₃) : Compounds with dual electron-withdrawing groups (e.g., chloro + CF₃) exhibit enhanced anti-inflammatory activity by stabilizing interactions with NF-κB binding pockets .
- Monosubstitution (e.g., 3-CF₃): While generally less effective, bulky groups like CF₃ can compensate by improving hydrophobic interactions .
B. Acrylamide Modifications
- Ethoxy vs. methoxy : Ethoxy’s longer alkyl chain enhances lipophilicity (logP ~3.5 vs. ~2.8 for methoxy), likely improving cell membrane penetration .
Key Research Findings
Synergy with Antibiotics : N-Arylcinnamamides with CF₃ substitutions enhance the efficacy of β-lactams against drug-resistant S. aureus by disrupting biofilm formation .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide, and how can purity be optimized?
- Methodology : The compound's α,β-unsaturated amide backbone suggests a Knoevenagel condensation between a cyanoacetamide derivative and a substituted benzaldehyde. For example, the 2-chloro-5-(trifluoromethyl)aniline moiety can be functionalized via nucleophilic aromatic substitution, while the 4-ethoxyphenyl group may require protection/deprotection steps to avoid side reactions. Purity optimization involves chromatography (e.g., silica gel or HPLC) and recrystallization using solvents like ethyl acetate/hexane mixtures. Monitoring by TLC or LC-MS ensures intermediate stability .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodology :
- 13C NMR : Identifies cyano (δ ~110-120 ppm) and carbonyl (δ ~165-175 ppm) groups. The trifluoromethyl group (δ ~120-125 ppm, split due to coupling with fluorine) and ethoxy substituent (δ ~60-70 ppm for CH2, ~15 ppm for CH3) are key markers .
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and amide (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects fragmentation patterns (e.g., loss of ethoxy or trifluoromethyl groups). Contradictions between predicted and observed peaks may arise from isomerization or impurities, requiring complementary techniques like 2D NMR .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH Stability : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via UV-Vis or HPLC. The electron-withdrawing cyano and trifluoromethyl groups may enhance stability in acidic conditions but promote hydrolysis in basic media .
Advanced Research Questions
Q. What advanced structural elucidation methods resolve crystallographic ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the (2E)-configuration and spatial arrangement of substituents. Crystallization conditions (e.g., slow evaporation from DMSO/water) must be optimized to avoid polymorphism. For non-crystalline samples, DFT-based computational modeling paired with NOESY/ROESY NMR can infer spatial proximity of substituents .
Q. How do electronic effects of the trifluoromethyl and ethoxy groups influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodology :
- Trifluoromethyl Group : Strong electron-withdrawing effect activates the phenyl ring toward nucleophilic aromatic substitution (e.g., replacement of chloro substituent).
- Ethoxy Group : Electron-donating nature directs electrophilic attacks to the para position of the phenyl ring. Reactivity can be quantified via Hammett σ constants or computational studies (e.g., Fukui indices) to predict regioselectivity .
Q. What experimental designs are suitable for probing the compound’s bioactivity, particularly its interaction with biological targets?
- Methodology :
- In Silico Docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity with targets like kinases or GPCRs.
- In Vitro Assays : Employ fluorescence polarization or SPR to measure binding kinetics. For cellular studies, use reporter gene assays or western blotting to assess downstream signaling modulation. Contradictory results between computational and experimental data may arise from solvation effects or conformational flexibility, necessitating MD simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
